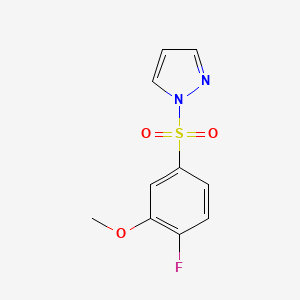

1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole

Description

1-(4-Fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 4-fluoro-3-methoxybenzenesulfonyl group. This sulfonyl group introduces strong electron-withdrawing effects due to the fluorine atom and methoxy substituent, which influence both the compound’s chemical reactivity and biological interactions. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatility in binding to biological targets, such as enzymes or receptors .

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O3S |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)sulfonylpyrazole |

InChI |

InChI=1S/C10H9FN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 |

InChI Key |

PHTRJYVAEJKSCK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Pyrazole Derivatives

The core synthesis involves the sulfonylation of pyrazole using 4-fluoro-3-methoxybenzenesulfonyl chloride . This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, with bases such as triethylamine or pyridine neutralizing HCl byproducts. The general reaction scheme is:

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-fluoro-3-methoxybenzene using chlorosulfonic acid (ClSO3H) and thionyl chloride (SOCl2). For instance, reacting 4-fluoro-3-methoxybenzene with ClSO3H in chloroform at 0–60°C for 10 hours, followed by SOCl2 addition, yields the sulfonyl chloride intermediate with >90% purity.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield and reaction kinetics. Data from pyrazole sulfonamide syntheses reveal optimal conditions:

| Parameter | Optimal Choice | Yield (%) | Side Products |

|---|---|---|---|

| Solvent | Dichloromethane | 78–85 | Sulfonic acid esters |

| Base | Triethylamine | 82 | N/A |

| Temperature | 25–30°C | 80 | Polymerization |

| Reaction Time | 16–24 hours | 78 | Hydrolysis byproducts |

Using polar aprotic solvents like DMF or acetonitrile reduces yields (<30%) due to competitive side reactions. Potassium tert-butoxide in THF enhances nucleophilic substitution efficiency compared to NaH or K2CO3.

Catalytic Enhancements

The addition of sodium iodide (NaI) or potassium iodide (KI) as catalysts accelerates sulfonylation by stabilizing transition states. For example, NaI increases reaction rates by 40% in THF, reducing completion time from 24 to 16 hours.

Purification and Characterization

Recrystallization Techniques

Crude product purity is improved via recrystallization in ethanol-water mixtures (35–65% ethanol). Cooling recrystallized solutions to 0–5°C minimizes impurity co-precipitation, achieving >99% HPLC purity.

Spectroscopic Analysis

-

1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrazole-H), 7.82–7.75 (m, 2H, aromatic-H), 6.95 (d, 1H, aromatic-H), 3.93 (s, 3H, OCH3).

-

FT-IR : Peaks at 1350 cm⁻¹ (S=O asym) and 1160 cm⁻¹ (S=O sym) confirm sulfonamide formation.

-

Mass Spec : [M+H]+ at m/z 257.26 aligns with the molecular formula.

Industrial and Research Applications

While direct pharmacological data for this compound are limited, structurally analogous pyrazole-4-sulfonamides exhibit antiproliferative activity against cancer cell lines (e.g., U937 leukemia cells). The electron-withdrawing sulfonyl group enhances binding to androgen receptors, suggesting potential in prostate cancer therapy .

Chemical Reactions Analysis

2.1. Hydrolysis of the Sulfonamide Bond

Under acidic or basic conditions, the sulfonamide linkage may hydrolyze to regenerate the starting materials: 4-fluoro-3-methoxybenzenesulfonyl acid and 1H-pyrazole . This reaction is typical for sulfonamides but requires harsh conditions (e.g., concentrated HCl or NaOH).

2.2. Cross-Coupling Reactions

The pyrazole ring may undergo C-H activation for further functionalization. While not explicitly detailed in the provided sources, analogous reactions (e.g., acylation or alkylation) with pyrazole derivatives suggest potential for:

-

Metallation : Using catalysts like ruthenium complexes to enable selective C-H activation .

-

Suzuki Coupling : Introducing aryl or alkyl groups at the pyrazole’s 3- or 4-position via palladium-catalyzed coupling .

2.3. Rearrangement Reactions

If the sulfonamide group acts as a leaving group under basic conditions, a pyrazolide intermediate could form, potentially enabling ring expansions or shifts. For example, mechanochemical methods (e.g., grinding with K₂CO₃) have facilitated similar transformations in related sulfonamide compounds .

Research Findings

-

Sustainable Synthesis : Mechanochemical methods (e.g., ball milling) have been successfully applied to sulfonamide syntheses, offering energy-efficient alternatives to traditional solution-phase reactions .

-

Versatility of Pyrazole Rings : Pyrazole derivatives exhibit broad reactivity in C-H activation, enabling diverse functionalizations (e.g., acylation, alkylation) .

-

Applications : While not directly studied for this compound, sulfonamide-pyrazole hybrids are explored in medicinal chemistry for enzyme inhibition (e.g., COX inhibitors) and biological targeting.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, a study highlighted the effectiveness of a related compound in blocking the cell cycle at the G2-M phase and promoting apoptosis in HeLa and MCF-7 cells .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. Research indicates that pyrazole derivatives can act as inhibitors of protein kinases, which are crucial for cell signaling pathways related to cancer growth and metastasis . This inhibition can potentially lead to reduced tumor growth and improved patient outcomes.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Sulfonylation Reactions : Utilizing sulfonyl chlorides to introduce the sulfonyl group onto the pyrazole ring.

- Fluorination : The incorporation of fluorine atoms can enhance the biological activity of the compound, making it more effective as a therapeutic agent.

These synthetic approaches are critical for developing a library of compounds for screening against various biological targets.

Case Study 1: Antiproliferative Effects

A notable study explored the antiproliferative effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced its activity against cancer cells, with IC50 values in the nanomolar range. This study underscores the potential of modifying the this compound structure to optimize its therapeutic efficacy .

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation examined the synergistic effects of combining this compound with established chemotherapeutic agents like doxorubicin. The findings suggested that co-administration could lead to enhanced inhibition of cancer cell viability, offering a promising strategy for overcoming drug resistance in tumors .

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations :

- Electron Effects : The target compound’s 4-fluoro-3-methoxybenzenesulfonyl group provides stronger electron-withdrawing effects compared to the methylsulfonyl group in or the chlorophenyl group in . This may enhance stability in metabolic pathways.

- Bioactivity : The anti-inflammatory activity of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole highlights the importance of aryl substituents at specific positions. The target compound’s sulfonyl group may offer distinct binding interactions compared to carboxaldehyde or methoxyphenyl groups.

- Structural Complexity : The dichlorophenyl ether in introduces steric bulk, whereas the target compound’s sulfonyl group prioritizes electronic modulation.

Physicochemical Properties

- NMR/IR Data :

- The target compound’s fluorine atom would cause distinct downfield shifts in $^{19}\text{F}$-NMR, while the sulfonyl group would show strong IR absorption near 1350–1150 cm$^{-1}$ (S=O stretching) .

- 1-(4-Methoxyphenyl)-1H-pyrazole exhibits characteristic $^{1}\text{H}$-NMR signals for methoxy protons (~δ 3.8 ppm) and pyrazole protons (~δ 6.5–8.0 ppm).

Stability and Metabolic Considerations

Biological Activity

The compound 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a sulfonyl group and a fluorinated aromatic moiety. The chemical structure can be represented as follows:

Key Features

- Sulfonyl Group : Enhances solubility and biological activity.

- Fluorine Substitution : Often increases metabolic stability and potency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including drug-resistant ones.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.78 µg/mL | |

| Escherichia coli | 1.56 µg/mL | |

| Pseudomonas aeruginosa | 2.34 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer potential, particularly through the inhibition of specific molecular targets involved in tumorigenesis.

This compound is known to inhibit the Polo-like kinase 1 (PLK-1), an essential regulator of cell division. Inhibition of PLK-1 has been linked to reduced proliferation of cancer cells.

Table 2: PLK-1 Inhibition Studies

| Compound | EC50 (nM) | Cell Lines Tested | Reference |

|---|---|---|---|

| This compound | < 50 | A549, MCF7, HeLa | |

| GSK461364A | < 50 | Various Cancer Lines |

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that the compound's structure significantly influenced its antibacterial activity, with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

Study on Anticancer Effects

In another investigation focusing on cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability. The study highlighted the compound's potential as a therapeutic agent for breast and lung cancers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole and its derivatives?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust approach for constructing pyrazole-triazole hybrids. For example, triazenylpyrazole precursors can react with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water (1:1) at 50°C for 16 hours using CuSO₄ and sodium ascorbate as catalysts . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) yields products with ~60% efficiency. Sulfonyl groups can be introduced via sulfonation of precursor pyrazoles using chlorosulfonic acid or sulfonyl chlorides under controlled conditions .

Q. How can the structure of this compound be confirmed, and what analytical techniques are critical?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving tautomeric forms and stereochemistry, as seen in pyrazole derivatives where keto-enol tautomerism occurs during crystallization . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, HSQC, HMBC) identifies substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For sulfonyl groups, IR spectroscopy detects S=O stretches (~1350–1150 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodology : Solubility can be assessed in polar aprotic solvents (e.g., DMSO, THF) via UV-Vis spectroscopy. Stability studies under varying pH and temperature conditions (e.g., 25–50°C for 24–72 hours) should monitor degradation via HPLC. Pyrazole sulfonates are prone to hydrolysis in basic media, requiring inert atmospheres or stabilizers like BHT .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluoro-3-methoxybenzenesulfonyl group influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing sulfonyl group and para-fluoro substituent enhance electrophilicity at the pyrazole C4 position, facilitating Suzuki-Miyaura couplings with arylboronic acids. DFT calculations (e.g., Mulliken charges) predict regioselectivity, while kinetic studies under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) optimize yields . Competing side reactions (e.g., protodeboronation) are mitigated using anhydrous solvents .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonated pyrazoles?

- Methodology : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from tautomerism (keto vs. enol forms) or impurities. Validate purity via HPLC (>95%) and compare tautomer ratios (NMR integration or X-ray). Bioassays should standardize microbial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO <1% v/v) .

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

- Methodology : Molecular docking (e.g., AutoDock Vina) screens derivatives against kinase targets (e.g., p38 MAPK). Pharmacophore models prioritize substituents at C3/C5 positions for hydrogen bonding (e.g., sulfonyl oxygen with Lys53). MD simulations (100 ns) assess binding stability, while QSAR models correlate logP with IC₅₀ values .

Methodological Challenges

Q. What are the limitations of current synthetic routes for scaling up to gram quantities?

- Challenges : Low yields (~60%) in CuAAC reactions stem from competing Glaser coupling of alkynes. Scale-up requires optimizing Cu(I) catalyst loading (5–10 mol%) and switching to flow chemistry for heat dissipation. Alternative routes (e.g., SNAr with sulfonyl chlorides) may improve scalability but require harsh conditions (e.g., 100°C, DMF) .

Q. How to address crystallization difficulties for X-ray analysis of sulfonated pyrazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.